Methyl 2,5-diiodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-diiodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAKMJJKVLJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280832 | |
| Record name | Benzoic acid, 2,5-diiodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-13-3 | |
| Record name | Benzoic acid, 2,5-diiodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,5-diiodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Methyl 2,5 Diiodobenzoate
Regioselective Approaches in Compound Synthesis
The presence of two iodine atoms on the benzene (B151609) ring of methyl 2,5-diiodobenzoate presents a challenge and an opportunity for regioselective synthesis. The differential reactivity of the C-I bonds, influenced by the electronic and steric effects of the methoxycarbonyl group, allows for the selective functionalization of one position over the other.
Copper-Bromide Mediated Regioselective Cross-Coupling Routes
Copper-mediated cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of diiodinated benzoates, the use of copper bromide (CuBr) can facilitate regioselective cross-coupling reactions. Research has demonstrated a CuBr-mediated, regioselective cross-coupling between this compound and [(diethoxyphosphinyl)difluoromethyl]zinc bromide. organic-chemistry.org This transformation highlights the ability to selectively target one of the iodo-positions, likely the more sterically accessible position 5, for functionalization while leaving the other C-I bond intact for subsequent manipulations. The specifics of the reaction conditions and yields from this study are summarized in the table below.
| Substrate | Reagent | Catalyst | Product | Yield (%) | Ref |
| This compound | [(diethoxyphosphinyl)difluoromethyl]zinc bromide | CuBr | Methyl 5-((diethoxyphosphoryl)difluoromethyl)-2-iodobenzoate | N/A | organic-chemistry.org |
Further details on the yield were not available in the provided source.
Palladium/Norbornene Cooperative Catalysis for C-H Functionalization Precursors
Palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction, has emerged as a sophisticated strategy for the ortho-C-H functionalization of aryl halides. acs.orgwiley-vch.de This methodology allows for the simultaneous introduction of two different groups at the ortho and ipso positions of an aryl halide. In reactions involving diiodoaromatic compounds, the more reactive C-I bond can undergo oxidative addition to the palladium catalyst, initiating the catalytic cycle.
For instance, in a study on the distal alkenyl C–H arylation, this compound was successfully coupled with an olefin, where the iodide ortho to the ester group reacted exclusively. nih.gov This demonstrates the regioselective nature of the Pd/NBE catalysis, which can be influenced by the electronic and steric environment of the C-I bonds. The reaction of an aryl iodide with an alkene and an electrophile in the presence of a palladium catalyst and norbornene leads to a trifunctionalized product.
| Aryl Iodide | Alkene | Electrophile | Catalyst System | Product | Yield (%) | Ref |
| This compound | N/A | N/A | Pd(OAc)₂, Ligand, NBE | Monoalkenylated product | 63 | nih.gov |
Specific alkene and electrophile details were not fully elaborated for this specific substrate in the reference.
Metal-Halogen Exchange Reactions for Directed Functionalization
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that allows for the conversion of an organic halide into an organometallic reagent. nih.govznaturforsch.com This in situ generated organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups. In the case of diiodoaromatic compounds, regioselective metal-halogen exchange can be achieved by carefully controlling the reaction conditions, such as temperature and the nature of the organometallic reagent.
The directing effect of substituents on the aromatic ring plays a crucial role in determining the site of the metal-halogen exchange. For diiodobenzoates, the iodine atom at a particular position might be preferentially exchanged due to electronic activation or chelation effects. For example, studies on the regioselective halogen-metal exchange of 3-substituted 1,2-dibromo arenes have shown that the position of metalation can be controlled. researchgate.net While a direct example for this compound was not detailed in the provided sources, the principle of directed metal-halogen exchange is a key strategy for its selective functionalization.
Advanced Functionalization of Diiodobenzoate Systems
Beyond the initial regioselective functionalization, diiodobenzoate systems can undergo further transformations to build molecular complexity. These advanced methods leverage the remaining C-I bond or activate the molecule in other ways.
Generation and Reactivity of Organozinc Reagents
Organozinc reagents are valuable intermediates in organic synthesis due to their tolerance of a wide range of functional groups. nih.govd-nb.info The generation of arylzinc reagents from aryl iodides can be achieved through direct insertion of zinc metal or via an iodine-zinc exchange reaction. A "Directed Ortho Insertion" (DoI) strategy has been developed for the regioselective synthesis of polyfunctional arylzinc reagents. acs.org
In this approach, a directing group on the aromatic ring guides the insertion of zinc to the ortho position. For example, a triiodobenzoate was shown to react with zinc dust in the presence of lithium chloride to furnish the ortho-zincated intermediate with high regioselectivity. acs.org This arylzinc species was then trapped with an electrophile. This method demonstrates the potential for generating a specific organozinc reagent from a polyiodinated benzoate (B1203000), which can then be used in subsequent coupling reactions.
| Substrate | Reagents | Intermediate | Electrophile | Product | Yield (%) | Ref |
| Ethyl 2,3,5-triiodobenzoate | Zn dust, LiCl | ortho-Zincated intermediate | PhCOCl | Ethyl 2-benzoyl-3,5-diiodobenzoate | 79 | acs.org |
| This compound | Zn dust, LiCl | ortho-Zincated intermediate | Ethyl (2-bromomethyl)acrylate | Polyfunctional diester | 85 | acs.org |
Multi-Component Coupling Strategies in Diiodobenzoate Derivatization
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each of the starting materials. organic-chemistry.orgacs.org Palladium-catalyzed MCRs involving aryl iodides have been extensively developed. acs.orgnih.govpku.edu.cn
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be considered a component of a multi-component strategy when performed in a one-pot sequence. researchgate.netlibretexts.orgwikipedia.org A synthetic scheme involving methyl 3,5-diiodobenzoate utilized a Sonogashira coupling with an alkyne, catalyzed by Pd(PPh₃)₄ and CuI in the presence of triethylamine. researchgate.net This reaction exemplifies the derivatization of a diiodobenzoate system, where one of the iodo-substituents is selectively coupled, leaving the second for potential further functionalization.
| Substrate | Coupling Partner | Catalyst System | Base | Product | Ref |
| Methyl 3,5-diiodobenzoate | Terminal Alkyne | Pd(PPh₃)₄, CuI | NEt₃ | Alkynyl-substituted benzoate | researchgate.net |
Specific alkyne and yield were not detailed in the provided source for this exact reaction.
Investigations into the Reactivity and Mechanistic Pathways of Methyl 2,5 Diiodobenzoate
Cross-Coupling Reaction Dynamics
The strategic placement of two iodine atoms on the benzene (B151609) ring of methyl 2,5-diiodobenzoate, coupled with the presence of a methyl ester group, makes it a versatile substrate for investigating the intricacies of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Sonogashira Coupling Reactions with Aryl Halides
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, couples terminal alkynes with aryl or vinyl halides. researchgate.netwalisongo.ac.id This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.id The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. beilstein-journals.org
In the context of this compound, its two C-I bonds offer sites for sequential or double Sonogashira couplings. Research has explored the use of various aryl iodides and terminal alkynes, such as 2-methyl-3-butyn-2-ol, in these coupling reactions. walisongo.ac.id The reaction conditions, including the choice of palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), copper(I) iodide co-catalyst, and solvent (e.g., triethylamine), are crucial for achieving high yields and selectivity. walisongo.ac.id
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Aryl-alkyne | walisongo.ac.id |
| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Aryl-alkyne | walisongo.ac.id |
Regioselectivity in Cross-Coupling Transformations, including Ortho-Ester Effects
When a molecule contains multiple potential reaction sites, as is the case with this compound, regioselectivity becomes a critical aspect of the transformation. The two iodine atoms are in chemically distinct environments: one is ortho to the methyl ester group (C2 position), and the other is meta (C5 position). The electronic and steric effects of the methyl ester group can influence the relative reactivity of these two C-I bonds.
The methyl ester group is an electron-withdrawing group, which can affect the electron density at the adjacent carbon atoms and influence the rate of oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. nih.gov Generally, oxidative addition is favored at carbon centers with lower electron density. Furthermore, the steric bulk of the ortho-ester group can hinder the approach of the bulky palladium catalyst to the C2-I bond, potentially favoring reaction at the less sterically encumbered C5-I bond. nih.gov
The concept of "directing groups" is well-established in C-H activation chemistry, where a functional group guides the catalyst to a specific C-H bond, often in the ortho position. nih.govacs.org While the ester group in this compound is not a classical directing group for C-I bond activation in the same vein, its electronic and steric presence undeniably influences the regiochemical outcome of cross-coupling reactions. For instance, in related dihalosubstituted systems, the regioselectivity of Suzuki-Miyaura couplings has been shown to be influenced by the electronic nature of substituents and the choice of ligands. nih.gov A CuBr-mediated cross-coupling involving this compound has been reported to proceed with regioselectivity. researchgate.net
Distal C-H Functionalization via Palladium/Norbornene Cooperative Catalysis
Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, has emerged as a powerful strategy for the functionalization of arenes at positions distal to the initial point of activation. nih.gov This methodology allows for the sequential functionalization of both an ortho C-H bond and an ipso C-X bond of an aryl halide. nih.gov
The catalytic cycle is typically initiated by the oxidative addition of an aryl halide to a Pd(0) species. nih.gov This is followed by the migratory insertion of norbornene, which acts as a transient mediator. The resulting complex then undergoes an intramolecular C-H activation at the ortho position, forming a palladacycle. nih.govrsc.org This key intermediate can then react with an electrophile. The final steps involve reductive elimination and β-carbon elimination to release the functionalized product and regenerate the active palladium catalyst. rsc.orgrsc.org
While direct studies on this compound in this specific context are not detailed in the provided results, the principles of this catalysis are highly relevant. The presence of the C-I bonds allows for initiation of the Catellani-type catalytic cycle. The ester group could potentially direct or influence the ortho C-H activation step. This methodology offers a pathway to introduce substituents at the C6 position (ortho to the ester and ipso to one of the iodines) and the C5 position, leading to highly substituted benzene derivatives. The reaction mechanism generally involves six key steps: ortho-C–H activation, norbornene insertion, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation. rsc.org
Exploration of Intramolecular Cyclization Reactions and Product Divergence
Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic and heterocyclic compounds. In substrates like this compound, the two iodo groups can serve as handles for sequential reactions that ultimately lead to ring formation.
For instance, after a cross-coupling reaction at one of the iodo positions introduces a suitable tethered nucleophile, a subsequent intramolecular reaction with the remaining iodo group can lead to cyclization. The regioselectivity of the initial cross-coupling would dictate the position of the tether and thus the size and nature of the resulting ring.
Product divergence in such reactions can be controlled by various factors, including the choice of catalyst, ligands, and reaction conditions. monash.edursc.org For example, in coinage metal-catalyzed reactions of compounds with multiple reactive sites, switching the metal (e.g., from gold to silver) can lead to completely different products. monash.edu This divergence often arises from the different coordination preferences and reactivities of the metal catalysts, which can favor one reaction pathway over another. monash.edu In the context of this compound, a judicious choice of reaction parameters could potentially allow for selective formation of different cyclic products. For instance, a palladium-catalyzed domino C-C/C-O arylation has been used to synthesize substituted benzo[b]furans from 1,2,3-triiodobenzenes, where a proposed mechanism involves sequential oxidative addition, reductive elimination, and intramolecular coordination steps. nih.gov
Mechanistic Probes and Deuterium (B1214612) Labeling Studies in Catalytic Cycles
Deuterium labeling studies are a powerful tool for elucidating reaction mechanisms, particularly in complex catalytic cycles. uit.no By replacing hydrogen atoms with deuterium at specific positions in a substrate or reagent, chemists can track the movement of atoms and gain insights into bond-breaking and bond-forming steps.
In the context of palladium-catalyzed reactions involving C-H activation, deuterium labeling can help determine if a C-H bond cleavage is reversible and whether it is involved in the rate-determining step of the reaction. nih.govsnnu.edu.cn For example, in studies of palladium/norbornene catalysis, the observation of deuterium incorporation at specific positions of the substrate when the reaction is conducted in the presence of a deuterated solvent or additive provides strong evidence for a reversible C-H activation step. nih.gov
While specific deuterium labeling studies on this compound were not found in the search results, the principles are applicable. For instance, to probe the mechanism of a potential distal C-H functionalization, one could synthesize a deuterated version of this compound and analyze the deuterium distribution in the products and recovered starting material. Such experiments could provide evidence for the involvement of specific C-H bonds in the catalytic cycle and help to distinguish between different proposed mechanisms. princeton.eduescholarship.org
Kinetic and Thermodynamic Aspects of Reactivity Profiles
In the context of the reactions of this compound, understanding the kinetic and thermodynamic parameters is crucial for controlling selectivity and yield. For example, in the cross-coupling of a dihaloarene, the relative rates of oxidative addition at the two different C-I bonds will determine the initial product distribution under kinetic control. This rate is influenced by factors such as bond dissociation energies and the electronic and steric environment of the C-I bonds.
| Parameter | Description | Influence on Reactivity | Reference |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | A lower Ea leads to a faster reaction rate (kinetic product). | samipubco.com |
| Gibbs Free Energy (ΔG°) | The overall energy change of a reaction at equilibrium. | A more negative ΔG° indicates a more stable product (thermodynamic product). | libretexts.org |
| Enthalpy (ΔH°) | The heat change of a reaction. | Can indicate whether a reaction is endothermic or exothermic. | samipubco.com |
| Entropy (ΔS°) | The change in disorder of a system. | A positive ΔS° indicates an increase in disorder. | samipubco.com |
For instance, the reaction of 2-methylcyclohexanone (B44802) with a base can lead to two different enolates, the kinetic and thermodynamic products, and their ratio can be controlled by the reaction conditions. wikipedia.org Similarly, for this compound, the relative stability of the potential products of a cross-coupling or cyclization reaction will determine the final product distribution under thermodynamic control, which might be achieved at higher temperatures or with longer reaction times, allowing for equilibration. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the energy profiles of different reaction pathways and predict the kinetic and thermodynamic favorability of various products. rsc.org
Utility of Methyl 2,5 Diiodobenzoate As a Key Intermediate in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block for Aromatic Systems
The presence of two iodine atoms on the benzene (B151609) ring makes methyl 2,5-diiodobenzoate an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex aromatic and polycyclic aromatic systems.
The Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds, has been successfully employed with di-iodinated aromatic compounds. libretexts.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The two iodine atoms in this compound can be sequentially or simultaneously replaced with various aryl or vinyl groups, providing a straightforward route to substituted biaryls and other complex aromatic structures. The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org
Similarly, the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key transformation where this compound serves as a valuable precursor. organic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the introduction of acetylenic moieties onto the aromatic ring. organic-chemistry.org The resulting aryl alkynes are important intermediates for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. researchgate.net
The ability to perform these cross-coupling reactions in a controlled and selective manner is a testament to the versatility of this compound as a building block for constructing diverse and complex aromatic systems.
Precursor in the Construction of Polyfunctional Compounds
This compound is not only a scaffold for building complex aromatic rings but also a valuable precursor for introducing multiple functional groups onto a benzene ring with high regioselectivity. The presence of the methyl ester and two iodine atoms allows for a variety of chemical manipulations.
The iodine atoms can be selectively replaced through halogen-metal exchange reactions followed by quenching with various electrophiles. For instance, treatment with organolithium or Grignard reagents can generate organometallic intermediates that can then react with a wide range of electrophiles to introduce new functional groups. acs.org This approach provides access to a diverse array of polysubstituted aromatic compounds that would be difficult to synthesize through other methods.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or alcohols. This orthogonality of reactivity between the carbon-iodine bonds and the ester group is a key feature that makes this compound a powerful tool for the synthesis of polyfunctional molecules. The ability to selectively functionalize different positions on the aromatic ring is crucial for the synthesis of complex natural products, pharmaceuticals, and materials with tailored properties.
For example, a study demonstrated the selective formation of polyfunctional monoiodoaryl compounds via an iodine-copper exchange reaction, highlighting the ability to selectively react one iodo group in the presence of others. uni-muenchen.de This level of control is essential for the stepwise construction of complex molecules.
Building Block for Conjugated Alkyne Systems
Conjugated alkynes are a class of organic molecules characterized by alternating single and triple carbon-carbon bonds. These systems are of significant interest due to their unique electronic and photophysical properties, finding applications in materials science, particularly in the development of organic electronics and nonlinear optical materials. researchgate.net this compound serves as an excellent starting material for the synthesis of these valuable compounds.
The primary method for constructing conjugated alkyne systems from this compound is the Sonogashira cross-coupling reaction. organic-chemistry.org By reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, one or both of the iodine atoms can be replaced with acetylenic groups. researchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex conjugated systems.
For instance, the sequential Sonogashira coupling of this compound with two different terminal alkynes can lead to the formation of unsymmetrical di-alkynyl aromatic compounds. These molecules can serve as building blocks for the synthesis of larger conjugated polymers and dendrimers. The ability to precisely control the structure and connectivity of these conjugated systems is crucial for tuning their electronic and optical properties for specific applications. Research has shown that conjugated alkynes are valuable intermediates in the synthesis of a variety of important molecules. researchgate.net
Application in the Synthesis of Phthalide (B148349) Derivatives
Phthalides, also known as isobenzofuranones, are a class of bicyclic compounds that are found in a variety of natural products and exhibit a wide range of biological activities. nih.gov this compound has been utilized as a key starting material in the synthesis of phthalide derivatives.
One synthetic strategy involves the conversion of the methyl ester group of this compound into a suitable functional group that can undergo cyclization. For example, the ester can be reduced to a benzyl (B1604629) alcohol, which can then be further manipulated to facilitate the ring-closing reaction. The iodine atoms can be used to introduce other functionalities or can be removed at a later stage of the synthesis.
Theoretical and Computational Chemistry Approaches for Methyl 2,5 Diiodobenzoate Systems
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed examination of orbitals and charge distributions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. libretexts.orgyoutube.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. libretexts.orgyoutube.com
For molecules within the benzoate (B1203000) family, the HOMO is typically associated with the electron-rich aromatic ring and the oxygen atoms of the ester and hydroxyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The presence of two iodine atoms on the benzene (B151609) ring in methyl 2,5-diiodobenzoate significantly influences the energy and distribution of these frontier orbitals. The electron-withdrawing nature of the iodine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted methyl benzoate.
Computational studies on similar halogenated aromatic compounds have shown that the HOMO and LUMO energies can be tuned by the nature and position of the substituents. researchgate.net For instance, the introduction of electron-withdrawing groups tends to stabilize both orbitals, lowering their energies. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound
| Orbital | Primary Location of Electron Density | Expected Influence of Iodine Substituents |
| HOMO | Benzene ring, Oxygen atoms (ester & hydroxyl if present) | Lowering of energy level |
| LUMO | Carbonyl group, Benzene ring | Lowering of energy level |
| HOMO-LUMO Gap | N/A | Likely reduced, suggesting increased reactivity |
This table is a conceptual representation based on general principles of FMO theory and the known effects of halogen substituents. Specific energy values would require dedicated DFT calculations.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.
These indices are calculated using the energies of the HOMO and LUMO. For instance, a higher electrophilicity index suggests a better electrophile, while a higher nucleophilicity index indicates a better nucleophile. The presence of two iodine atoms in this compound is expected to increase its electrophilicity due to the electron-withdrawing nature of halogens.
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Computational methods can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. rsc.org
For this compound, the ESP map would likely show regions of negative potential (red/yellow) around the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and potentially near the iodine atoms, highlighting their electrophilic character. The carbon atom of the carbonyl group would also exhibit a significant positive charge. This detailed mapping helps predict sites for electrostatic interactions, such as hydrogen bonding, and preferred pathways for electrophilic and nucleophilic attack.
Reaction Mechanism Probing through Computational Studies
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species and the energetic profiles of reaction pathways.
A key application of computational chemistry is the ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for a reaction can be determined. researchgate.net
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational studies can model the step-by-step mechanism. For example, in a Suzuki coupling reaction, density functional theory (DFT) calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy barriers for different potential pathways can help determine the most likely reaction mechanism.
Many reactions can potentially yield multiple products. Computational methods can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different pathways leading to the various possible products. acs.orgacs.org The pathway with the lowest energy barrier is generally the favored one.
In the case of this compound, a key question for many reactions is which of the two iodine atoms is more reactive. A "directed ortho insertion" reaction, for example, shows high regioselectivity, with a metal inserting selectively at the position ortho to a directing group. acs.org Computational studies can rationalize this selectivity by calculating the energies of the transition states for insertion at the 2- and 5-positions. These calculations would likely show a lower energy barrier for the reaction at the sterically and electronically favored position, thus explaining the observed regioselectivity. For instance, in a reaction involving a directing group at the 1-position (the ester group), the insertion of zinc has been shown to be highly regioselective. acs.org
Conformational Landscape Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound primarily revolves around the rotation of the methoxycarbonyl group (-COOCH₃) relative to the benzene ring. This rotation is a key determinant of the molecule's three-dimensional structure and, consequently, its physical and chemical properties. Theoretical and computational chemistry approaches are indispensable for elucidating the conformational landscape and dynamic behavior of this molecule.
Conformational analysis of this compound focuses on mapping the potential energy surface as a function of the dihedral angle defined by the C2-C1-C(O)-O bonds. The presence of a bulky iodine atom at the ortho (C2) position to the ester group introduces significant steric hindrance, which is expected to be the dominant factor governing the molecule's preferred conformations. In contrast to unsubstituted methyl benzoate, which favors a planar conformation to maximize π-conjugation between the benzene ring and the ester group, the steric clash between the ortho-iodine and the carbonyl oxygen or methoxy (B1213986) group of the ester forces the ester group to rotate out of the plane of the benzene ring. rsc.orgnih.gov
Computational studies on similarly ortho-substituted benzene derivatives suggest that the most stable conformers will arise from a compromise between minimizing steric repulsion and maintaining some degree of electronic conjugation. rsc.org It is anticipated that two primary, non-planar, mirror-image (enantiomeric) low-energy conformations exist for this compound. In these conformations, the ester group is twisted with respect to the aromatic ring. A transition state with higher energy, where the ester group is eclipsed with the ortho-iodo substituent, would represent the barrier to rotation between these stable conformers. The iodine atom at the 5-position is distant from the ester group and is not expected to significantly influence its rotational dynamics. acs.org
Table 1: Predicted Conformational Data for this compound
| Conformer/Transition State | Predicted Dihedral Angle (C2-C1-C(O)-O) | Predicted Relative Energy (kcal/mol) | Description |
| Stable Conformer 1 | ~60° | 0 | One of the two stable, non-planar conformations where steric hindrance is minimized. |
| Stable Conformer 2 | ~-60° | 0 | The enantiomer of Stable Conformer 1, with equal energy. |
| Rotational Transition State | 0° or 180° | > 5 | Higher energy state due to eclipsing interactions between the ortho-iodine and the ester group. wikipedia.org |
Note: The values presented in this table are hypothetical and based on the analysis of sterically hindered, ortho-substituted benzene derivatives. Specific computational studies on this compound are required for precise quantitative data.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in various environments. nih.gov By simulating the motion of atoms over time, MD can reveal the time scales of conformational changes, the stability of different conformers in solution, and the influence of solvent molecules on the conformational equilibrium. For a molecule like this compound, MD simulations would be particularly useful for:
Determining the Rotational Barrier: Quantifying the energy barrier for the rotation of the methyl ester group around the C(aryl)-C(ester) bond. This is crucial for understanding the molecule's flexibility. acs.org
Analyzing Solvent Effects: Investigating how different solvents might stabilize or destabilize certain conformations, thereby shifting the conformational equilibrium.
Simulating Intermolecular Interactions: Understanding how this compound molecules interact with each other in the condensed phase, which can be important for predicting crystal packing and other material properties.
Future Perspectives and Advanced Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of methyl 2,5-diiodobenzoate and related compounds often relies on methods that are effective but may not align with modern principles of green chemistry. Future research will prioritize the development of more sustainable and environmentally benign synthetic strategies.
Key areas of development include:
Greener Iodination Protocols: Conventional iodination often involves stoichiometric, and sometimes hazardous, oxidants. Future methodologies will likely focus on catalytic systems that are reusable and employ safer oxidants. For instance, heterogeneous catalysts like sulphated ceria-zirconia have been shown to be effective for the selective monoiodination of various aromatic compounds under mild conditions. rsc.org Another eco-friendly approach involves using a urea-hydrogen peroxide (UHP) adduct as a stable, solid oxidant in place of more hazardous alternatives. organic-chemistry.org The development of catalytic systems, such as a polyoxometalate embedded in a metal-organic framework (POM@MOF), for the direct aerobic iodination of arenes using molecular oxygen and iodine, represents a significant step towards sustainable iodoarene synthesis. nih.gov
The following table summarizes potential green approaches for the synthesis of this compound.
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages |
| Iodination | ICl, I₂/HNO₃ | I₂ with a reusable catalyst (e.g., sulphated ceria-zirconia, POM@MOF) and a green oxidant (e.g., H₂O₂, O₂) rsc.orgorganic-chemistry.orgnih.gov | Reduced waste, avoidance of toxic reagents, catalyst recyclability, milder reaction conditions. |
| Esterification | Fischer esterification (excess MeOH, H₂SO₄) | Solid acid catalysts (e.g., Dowex H+ resin), enzymatic catalysis, microwave-assisted synthesis nih.govacs.orgmdpi.com | Reusable catalyst, milder conditions, reduced energy consumption, simplified workup. |
Elucidation of Unexplored Reactivity Patterns and Selectivities
The primary value of this compound in synthesis stems from the two carbon-iodine bonds, which can be selectively functionalized, typically through transition-metal-catalyzed cross-coupling reactions. While the regioselective functionalization of one C-I bond over the other has been demonstrated, a vast landscape of its reactivity remains to be explored.
Future research will likely focus on:
Expanding the Scope of Regioselective Reactions: The iodine atom at the 2-position (ortho to the ester) is sterically hindered and electronically different from the iodine at the 5-position. This inherent difference allows for regioselective reactions. For example, a CuBr-mediated cross-coupling has been shown to occur regioselectively. Research can systematically explore a wider range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to map out the precise conditions needed to selectively target either the C2 or C5 position.
Orthogonal Reactivity: A significant opportunity lies in developing orthogonal reaction sequences where each iodine atom is functionalized in a distinct and planned manner using completely different reaction types. This could involve, for instance, a metal-catalyzed cross-coupling at one position followed by a radical-based reaction or halogen-metal exchange at the other.
Computational Prediction of Reactivity: The factors governing regioselectivity are complex. Advanced computational studies, such as those using Density Functional Theory (DFT), can be employed to predict reactive sites. researchgate.net By calculating parameters like atomic charges, bond dissociation energies, and Fukui indices for the different C-I bonds, researchers can gain insight into the intrinsic reactivity of each position, thereby guiding experimental design and reducing trial-and-error.
Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization
The optimization of complex chemical reactions, especially those involving regioselectivity, is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. tandfonline.com
For a substrate like this compound, AI and ML can be applied to:
Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcomes, including yield and selectivity, for new transformations. rsc.org For this compound, a model could predict the ratio of C2- to C5-substituted products in a cross-coupling reaction under a given set of conditions (catalyst, ligand, solvent, temperature).
Optimize Reaction Conditions: AI-driven platforms can autonomously explore the vast parameter space of a chemical reaction to identify the optimal conditions for a desired outcome. tandfonline.com This involves integrating ML algorithms with high-throughput experimentation (HTE) hardware. mdpi.com For example, an algorithm could systematically vary reaction parameters to maximize the yield of the C5-arylated product while minimizing the formation of the C2- and di-arylated byproducts.
Discover Novel Reaction Pathways: Generative AI models have the potential to propose entirely new synthetic routes or identify novel catalysts and reagents for a specific transformation. researchgate.netrsc.org An AI could be tasked with designing a novel ligand that imparts unprecedented regioselectivity in the functionalization of this compound.
The table below illustrates a hypothetical ML-driven optimization for a selective Suzuki coupling of this compound.
| Experiment Cycle | Ligand | Base | Temperature (°C) | Predicted C5-Yield (%) | Experimental C5-Yield (%) |
| 1 | SPhos | K₃PO₄ | 80 | 75 | 72 |
| 2 | XPhos | Cs₂CO₃ | 100 | 82 | 85 |
| 3 (ML Suggested) | Buchwald Ligand A | K₂CO₃ | 90 | 91 | 90 |
| 4 (ML Suggested) | Buchwald Ligand B | NaOtBu | 85 | 95 | 94 |
Potential in Advanced Materials Science and Supramolecular Chemistry
The rigid benzene (B151609) core and the two reactive iodine sites make this compound and its isomers valuable building blocks (monomers) for the synthesis of advanced functional materials. The diiodo-substitution pattern is particularly suited for creating linear polymers and extended networks.
Future applications in this domain include:
Conjugated Polymers: Diiodoarenes are key precursors for synthesizing conjugated polymers via polycondensation reactions like Sonogashira or Suzuki coupling. mit.eduscispace.com These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors. mit.edu By carefully selecting the co-monomer to be coupled with the diiodobenzoate unit, the electronic and photophysical properties of the resulting polymer can be precisely tuned. researchgate.nettue.nl
Metal-Organic Frameworks (MOFs): The carboxylate group of the parent acid (2,5-diiodobenzoic acid) can act as a linker to coordinate with metal ions or clusters, forming porous crystalline structures known as MOFs. nih.govmdpi.com The iodine atoms can either be retained as a functional group on the linker, imparting specific properties to the MOF pores (e.g., for iodine capture), or they can serve as reactive handles for post-synthetic modification, allowing for the introduction of new functionalities after the framework has been constructed. youtube.com
Supramolecular Assemblies and Dendrimers: The ability to perform sequential, selective reactions at the two iodine positions makes diiodobenzoates ideal for the stepwise construction of complex, well-defined macromolecular architectures like dendrimers and self-replicating molecules. This precise control over molecular structure is fundamental to the field of supramolecular chemistry.
Q & A
Q. What are common synthetic routes for Methyl 2,5-diiodobenzoate, and how can reaction efficiency be optimized?
this compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a protocol involves reacting this compound (1.00 mmol) with 4-bromophenylboronic acid (2.10 mmol) using diphenylphosphinoferrocenylpalladium dichloride (50.0 µmol) as a catalyst in dry methanol at 70°C under nitrogen. Post-reaction purification via flash chromatography (0–30% dichloromethane in hexanes) yields the product (50% yield). Efficiency can be improved by optimizing catalyst loading, solvent choice (e.g., dry methanol), and reaction temperature .
Q. How is the molecular conformation of this compound derivatives analyzed?
Single-crystal X-ray diffraction is critical for conformational analysis. For example, a derivative (C29H30N2O3·CHCl3) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 12.9164(4) Å, b = 17.6167(5) Å, c = 12.4548(5) Å, and β = 98.135(2)°. Intramolecular C–H···O hydrogen bonds stabilize the spiro-indoline-pyrrolidine core, forming S(6) and S(9) ring motifs. Such data guide structure-activity relationship studies .
Advanced Research Questions
Q. What challenges arise in interpreting regioselectivity in palladium-catalyzed reactions involving this compound?
Competing coupling sites (ortho vs. para iodines) may lead to mixed products. For instance, reactions with terminal alkynes under Sonogashira conditions require careful control of ligand choice (e.g., bulky phosphines) and temperature to favor cross-coupling at the 2-iodo position. Contradictions in literature yields (e.g., 50% vs. 65%) may stem from trace oxygen or moisture, which deactivate the catalyst. Methodological reproducibility requires rigorous exclusion of air and use of anhydrous solvents .
Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?
Crystal packing is driven by hydrogen bonding and halogen interactions. In a reported structure, N–H···N, N–H···O, and C–H···O hydrogen bonds create chains along the [001] direction. The chloroform solvent molecule participates in C–H···O interactions with the ester group. Such packing effects impact solubility and melting behavior, necessitating Rietveld refinement for phase purity validation .
Q. How can discrepancies in physicochemical data (e.g., melting points) for diiodobenzoate isomers be resolved?
this compound derivatives (e.g., vs. 3,5-diiodo analogs) exhibit distinct melting points due to differences in symmetry and hydrogen-bonding networks. For example, 3,5-diiodobenzoic acid melts >230°C, while 2,5-diiodobenzoic acid complexes (e.g., with cyclodextrins) show lower melting ranges. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) should accompany structural data to resolve contradictions .
Methodological Guidance
Q. What experimental strategies ensure reproducibility in cross-coupling reactions with this compound?
- Catalyst Activation: Pre-dry cesium fluoride (1 g) under vacuum to remove adsorbed water, ensuring efficient base participation .
- Solvent Purity: Use freshly distilled methanol or dichloromethane to prevent side reactions.
- Workup: Extract with chloroform (3 × 1 mL) to recover polar byproducts.
- Characterization: Combine NMR (400 MHz, CDCl) with High-Resolution Mass Spectrometry (HRMS) for unambiguous product identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
